CoM-S-S-CoB(4-) -

CoM-S-S-CoB(4-)

Catalog Number: EVT-1595692
CAS Number:
Molecular Formula: C13H22NO10PS3-4
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CoM-S-S-CoB(4-) is the tetraanion of CoM-S-S-CoB. It is a conjugate base of a CoM-S-S-CoB.
Overview

Coenzyme M-S-S-Coenzyme B (CoM-S-S-CoB) is a critical compound in the metabolic pathways of methanogenic archaea, particularly in the process of methanogenesis. This compound plays a vital role in the conversion of methyl groups into methane, which is a significant aspect of the global carbon cycle. CoM-S-S-CoB is classified as a heterodisulfide compound, functioning primarily as an electron carrier in various biochemical reactions involving methanogens.

Source and Classification

CoM-S-S-CoB is synthesized during the metabolism of methanogenic archaea, organisms that thrive in anaerobic environments and utilize substrates like hydrogen and carbon dioxide or methylated compounds to produce methane. The classification of CoM-S-S-CoB falls under the category of coenzymes, specifically involved in redox reactions within microbial metabolic pathways. Its formation and reduction are essential for energy conservation and methane production in these microorganisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of CoM-S-S-CoB occurs through biochemical pathways involving specific enzymes. One significant pathway includes the action of methyl-coenzyme M reductase (MCR), which catalyzes the conversion of methyl-coenzyme M and coenzyme B into CoM-S-S-CoB and methane. This reaction is coupled with energy conservation mechanisms that allow methanogens to generate ATP from the exergonic reactions involved in methanogenesis .

The technical details surrounding the synthesis involve:

  • Enzymatic Reactions: The MCR enzyme utilizes nickel-containing cofactors and operates under anaerobic conditions.
  • Substrate Utilization: Methanogens utilize substrates like methyl-tetrahydromethanopterin, which are converted into methyl-coenzyme M before being reduced to CoM-S-S-CoB .
Molecular Structure Analysis

Structure and Data

CoM-S-S-CoB consists of two coenzyme components linked by a disulfide bond. The molecular formula can be represented as C14H19N3O7S2C_{14}H_{19}N_{3}O_{7}S_{2}, with a molar mass of approximately 365.44 g/mol. The structural characteristics include:

  • Disulfide Linkage: The bond between coenzyme M and coenzyme B facilitates electron transfer during metabolic reactions.
  • Functional Groups: The presence of thiol groups contributes to its reactivity and role as an electron carrier in redox processes .
Chemical Reactions Analysis

Reactions and Technical Details

CoM-S-S-CoB participates in several key reactions within methanogenesis:

  • Reduction Reactions: It serves as a substrate for reduction by hydrogenases, converting it back to coenzyme M (CoM-SH) and coenzyme B (CoB-SH). This reaction is crucial for regenerating the components needed for continued methanogenesis .
  • Methane Production: The reduction process releases methane, which is an important greenhouse gas but also a valuable energy source .

Technical details include:

  • Enzyme Complexes: Various enzyme complexes such as HdrABC and MvhADG are involved in facilitating these reactions through electron bifurcation mechanisms, where energy from one reaction drives another .
Mechanism of Action

Process and Data

The mechanism by which CoM-S-S-CoB functions involves several steps:

  1. Electron Transfer: CoM-S-S-CoB accepts electrons from hydrogen donors, facilitating its reduction to CoM-SH.
  2. Methane Formation: During this process, methyl groups are transferred to produce methane, effectively coupling energy generation with substrate utilization .
  3. Energy Conservation: The reduction of CoM-S-S-CoB is coupled with ATP synthesis via chemiosmotic gradients established by ion pumps within the archaeal cell membranes .

Data supporting this mechanism includes Gibbs free energy calculations that indicate favorable energy yields during these biochemical processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CoM-S-S-CoB exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous environments due to its polar functional groups.
  • Stability: The disulfide bond provides stability under physiological conditions but can be cleaved under reducing conditions.
  • Reactivity: It readily participates in redox reactions, making it an effective electron carrier in metabolic pathways .

Relevant data includes spectroscopic characteristics that aid in identifying CoM-S-S-CoB during analytical experiments.

Applications

Scientific Uses

CoM-S-S-CoB has significant applications in various scientific fields:

  • Biotechnology: It is utilized in biogas production processes, enhancing methane yield from organic waste.
  • Environmental Science: Understanding its role in methane production helps assess ecological impacts related to greenhouse gas emissions.
  • Microbial Physiology Studies: Researchers study CoM-S-S-CoB to unravel metabolic pathways in methanogenic archaea, contributing to broader knowledge about anaerobic digestion processes .

This compound serves as a model for studying enzymatic mechanisms and energy conservation strategies employed by microorganisms thriving in extreme environments.

Biochemical Context and Functional Significance in Methanogenesis

Role in Methanogenic Archaea Energy Conservation Pathways

Coenzyme B-coenzyme M heterodisulfide (CoM-S-S-CoB) is the terminal electron acceptor in methanogenic archaea, enabling energy conservation during methane (CH₄) production. This disulfide bridge forms when coenzyme B (7-mercaptoheptanoylthreonine phosphate, CoB-SH) and coenzyme M (2-mercaptoethanesulfonate, CoM-SH) donate electrons during the reductive demethylation of methyl-CoM to CH₄, catalyzed by methyl-coenzyme M reductase (Mcr) (Equation 1):

CH₃-S-CoM + CoB-SH → CH₄ + CoM-S-S-CoB

The reduction of CoM-S-S-CoB back to CoM-SH and CoB-SH is the central energy-conserving step in methanogenesis. Two distinct heterodisulfide reductase (Hdr) systems execute this reduction:

  • HdrABC: A cytoplasmic, soluble complex in non-cytochrome-containing methanogens (e.g., Methanobacteriales), which couples disulfide reduction to ferredoxin oxidation [6].
  • HdrDE: A membrane-bound complex in cytochrome-containing methanogens (e.g., Methanosarcinales), which uses methanophenazine (MPH) as an electron carrier to generate a proton gradient [5] [6].

Table 1: Heterodisulfide Reductase Systems in Methanogens

Enzyme ComplexLocalizationElectron DonorEnergy Conservation MechanismRepresentative Organisms
HdrABCCytoplasmicFerredoxin (Fd2-)Couples Fd oxidation to Na+ translocationMethanobacterium thermoautotrophicum
HdrDEMembrane-boundReduced methanophenazine (MPH₂)Generates proton motive force (Δp)Methanosarcina acetivorans

The proton gradient (Δp) generated by HdrDE drives ATP synthesis via an A₁A₀ ATP synthase. In contrast, HdrABC supports substrate-level phosphorylation via cytoplasmic reactions [4] [6].

Thermodynamic Drivers of Heterodisulfide Reduction

The reduction of CoM-S-S-CoB (E°' = –143 mV) is thermodynamically favorable and serves as the critical free energy drop for chemiosmotic energy conservation. Key thermodynamic constraints include:

  • Reaction Coupling: The exergonic reduction of CoM-S-S-CoB (ΔG°' = –40 kJ/mol) is coupled to endergonic reactions like ferredoxin reduction (ΔG°' = +44 kJ/mol) in hydrogenotrophic methanogens [6].
  • Ion Gradients: The methyltransferase Mtr generates a sodium ion gradient (ΔμNa+) during methyl transfer from CH₃-H₄MPT to CoM-SH. This gradient powers ATP synthesis in cytochrome-lacking methanogens [6].
  • Energy Staging: Cytochrome-containing methanogens conserve energy at two points: (1) during methyl transfer (Na+ gradient) and (2) during CoM-S-S-CoB reduction (H+ gradient), explaining their 5-fold higher growth yields than cytochrome-lacking species [3] [6].

Substrate-Specific Methanogenesis: Hydrogenotrophic vs. Methylotrophic Pathways

CoM-S-S-CoB accumulation dynamics vary with methanogenic substrates, influencing regulatory responses:

  • Hydrogenotrophic Pathway:Utilizes CO₂ + H₂ (or formate). CoM-S-S-CoB forms after Mcr catalyzes CH₄ release. Methanocaldococcus jannaschii uses cytoplasmic HdrABC for CoM-S-S-CoB reduction, with electrons from F₄₂₀H₂ or ferredoxin [1] [6].

  • Methylotrophic Pathway:Utilizes methanol or methylamines. Methanosphaera stadtmanae (a human gut archaeon) reduces methanol with H₂ exclusively via methyl-CoM, generating CoM-S-S-CoB. This organism lacks CO₂ reduction capacity and depends on acetate assimilation [3].

  • Aceticlastic Pathway:Methanosarcina species cleave acetate into CO₂ and CH₄. CoM-S-S-CoB reduction via HdrDE generates the proton gradient essential for ATP synthesis. Transcriptomic studies show HdrED depletion upregulates methyltransferase genes (mtaB3, mtaC2), indicating CoM-S-S-CoB sensing mechanisms [5] [7].

Table 2: CoM-S-S-CoB Metabolism Across Methanogenic Substrates

PathwayKey SubstratesCoM-S-S-CoB Reduction SystemUnique Adaptations
HydrogenotrophicCO₂ + H₂, FormateHdrABC (Fd2--dependent)Relies on F₄₂₀ non-reducing hydrogenase for electron bifurcation
MethylotrophicMethanol, MethylaminesHdrDE (MPH₂-dependent)Requires methyltransferases (e.g., MtaB) for substrate activation
AceticlasticAcetateHdrDE (MPH₂-dependent)Couples acetate decarboxylation to methyl transfer to CoM-SH

Properties

Product Name

CoM-S-S-CoB(4-)

IUPAC Name

(2S,3R)-3-phosphonatooxy-2-[7-(2-sulfonatoethyldisulfanyl)heptanoylamino]butanoate

Molecular Formula

C13H22NO10PS3-4

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/p-4/t10-,12+/m1/s1

InChI Key

OBGQLHXSMIBYLN-PWSUYJOCSA-J

Synonyms

12-aza-13-carboxy-14-hydroxy-11-oxo-3,4-dithiapentadecanesulfonic acid 14-phosphate
CoB-S-S-CoM

Canonical SMILES

CC(C(C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-]

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-]

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